
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as protein kinases. This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
Studies have suggested that 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential to target specific enzymes, such as protein kinases. This specificity can lead to a more targeted and effective therapeutic effect. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential use as an anticancer agent. Another direction is the exploration of its potential use in the treatment of bacterial infections. Additionally, further studies can be conducted to explore the mechanism of action of this compound and its potential applications in other fields of medicine.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-bromoaniline and 3,4,5-trimethoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The reaction mixture is then heated at a temperature of 150°C for several hours, resulting in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has potential applications in the field of medicinal chemistry. This compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes.
properties
IUPAC Name |
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)16-19-17(24-20-16)10-4-6-12(18)7-5-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKTVGGTYOKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)
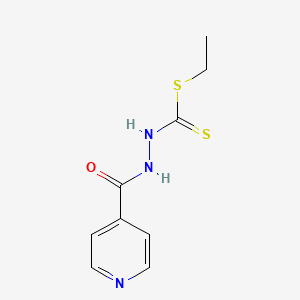
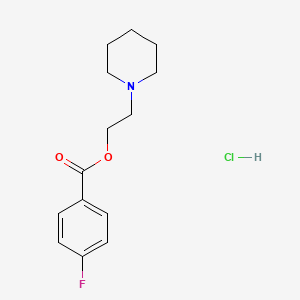
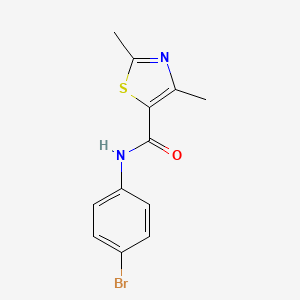
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)
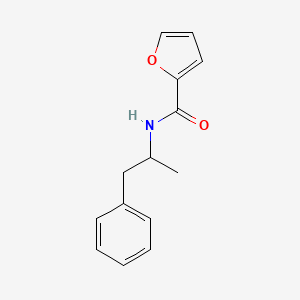
![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)
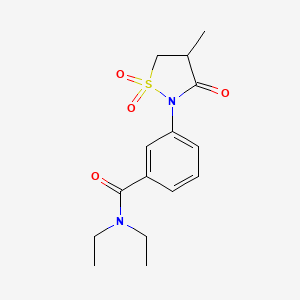
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)